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Analytical Methods for the Detection of N-methylleukotriene C4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-methylleukotriene C4	
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Application Notes

N-methylleukotriene C4 (N-methyl-LTC4) is a synthetic, non-metabolizable analog of the proinflammatory mediator leukotriene C4 (LTC4). As a potent and selective agonist of the cysteinyl leukotriene receptor 2 (CysLT2R), N-methyl-LTC4 is a valuable tool in studying the physiological and pathological roles of this receptor in inflammatory diseases, such as asthma and cardiovascular conditions. Accurate and reliable quantification of N-methyl-LTC4 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in preclinical and clinical drug development.

This document provides detailed protocols for the analytical detection of N-methyl-LTC4 in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a synthetic compound, validated, standardized methods for N-methyl-LTC4 are not widely published. Therefore, the presented protocols are adapted from established and validated methods for the structurally similar endogenous leukotrienes, LTC4 and its metabolites. Additionally, considerations for the development of a specific immunoassay are discussed.

The primary analytical challenge in the quantification of leukotrienes is their low endogenous concentrations and the complexity of biological matrices. The methods outlined below address these challenges through robust sample preparation techniques and the high sensitivity and selectivity of tandem mass spectrometry.



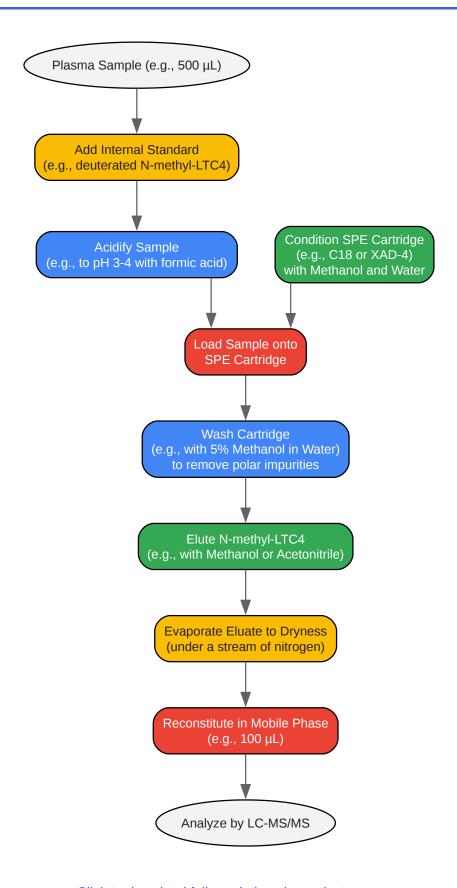
Signaling Pathway of N-methylleukotriene C4

N-methyl-LTC4 exerts its biological effects by selectively binding to and activating the CysLT2 receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to the Gq alpha subunit of the heterotrimeric G protein.









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